Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
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Overview
Description
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that features a morpholine ring, a quinazolinone moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenoxy group, and the final coupling with the morpholine ring. Common synthetic routes include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol reacts with a halogenated quinazolinone intermediate.
Coupling with Morpholine: The final step involves the acylation of morpholine with the quinazolinone intermediate, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenols, halogenated intermediates, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone amines.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of industrial applications.
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Phenoxy Compounds: Molecules containing the phenoxy group, known for their biological activities.
Uniqueness
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a morpholine ring, a quinazolinone core, and a phenoxy group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85063-18-9 |
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Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(2-methylphenoxy)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)29-15-20-23-18-8-4-3-7-17(18)22(27)25(20)14-21(26)24-10-12-28-13-11-24/h2-9H,10-15H2,1H3 |
InChI Key |
FKVBBGBZGODPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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